molecular formula C14H17Cl2N3O2 B12227381 4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12227381
M. Wt: 330.2 g/mol
InChI Key: CRFXEGAMNVRNGH-UHFFFAOYSA-N
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Description

4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with two chlorine atoms and a morpholine ring bonded to a pyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Intermediate: Starting with a pyridine derivative, chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.

    Formation of the Morpholine Intermediate: Morpholine is reacted with a suitable acylating agent to introduce the pyrrolidine carbonyl group.

    Coupling Reaction: The pyridine and morpholine intermediates are then coupled under specific conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Methods like recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbonyl group can undergo hydrolysis in the presence of acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation and Reduction Products: Different oxidation states of the compound or reduced forms with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific biological pathways.

    Materials Science: In the development of novel materials with unique properties.

    Biological Research: As a tool for studying enzyme interactions and cellular processes.

    Industrial Chemistry: In the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dichloropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine
  • 4-(3,5-Dichloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine

Uniqueness

  • Structural Differences : The presence of different ring systems (morpholine vs. piperidine) can lead to variations in chemical reactivity and biological activity.
  • Functional Group Variations : Differences in the carbonyl-containing groups can affect the compound’s properties and applications.

Properties

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H17Cl2N3O2/c15-10-7-11(16)13(17-8-10)19-5-6-21-12(9-19)14(20)18-3-1-2-4-18/h7-8,12H,1-6,9H2

InChI Key

CRFXEGAMNVRNGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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